molecular formula C14H26O2 B1141645 (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol CAS No. 120850-91-1

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

Cat. No. B1141645
CAS RN: 120850-91-1
M. Wt: 226.36
InChI Key:
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Description

Synthesis Analysis

This involves detailing the methods or pathways for synthesizing the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of chemical reactions it undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties .

Scientific Research Applications

  • Synthesis of Stereoisomerically Pure Diols : The compound has been used in the synthesis of enantiomerically pure diols. For instance, the reaction of (+)- B -2-cyclohexen-1-yldiisopinocampheylborane with glyoxal at −78°C yields a stereoisomerically pure diol (Chen & Ramachandran, 1997).

  • Formation of Compounds with Dimolybdenum and Ditungsten : It's involved in forming compounds with dimolybdenum and ditungsten. For instance, the reaction between (1R, 2R)-(−)-1,2-dicyclohexyldiol and Mo2(OtBu)6 and Mo2(NMe2)6 yields new compounds, demonstrating its role in creating complex molecular structures (Chisholm et al., 2000).

  • Asymmetric Conversion in Microbial Synthesis : Candida parapsilosis SYB-1 uses the compound for asymmetric conversion, important in producing optically active alcohols (Yao, 2003).

  • Stereoselective Synthesis of Alcohols : Used as a chiral auxiliary in the stereoselective synthesis of alcohols, it aids in creating new stereocenters under reagent control (Hoffmann et al., 1989).

  • Role in Intermolecular Interactions : Studies on 1,2-ethanediol derivatives, including 1,2-dicyclohexyl-1,2-ethanediol, have provided insights into the dimerization mechanism and intermolecular interactions of these molecules, important for understanding molecular aggregation and liquid crystal formation (Hartwig et al., 2019).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(1S,2S)-1,2-dicyclohexylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLARJSOMXDKL-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(C2CCCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

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